molecular formula C11H21N5S B5720292 4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol

4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol

Katalognummer B5720292
Molekulargewicht: 255.39 g/mol
InChI-Schlüssel: KRFDMAVFWPYSDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TBA-DAB-EDA-TT, and it belongs to the class of triazine-thiol derivatives. The compound has been studied extensively, and it has shown promising results in various research fields, including medicinal chemistry, biochemistry, and pharmacology.

Wirkmechanismus

The exact mechanism of action of TBA-DAB-EDA-TT is not fully understood. However, it is believed that the compound exerts its therapeutic effects through the modulation of various signaling pathways. In cancer therapy, TBA-DAB-EDA-TT has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In neuroprotection, the compound has been shown to modulate the activity of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
TBA-DAB-EDA-TT has been shown to have various biochemical and physiological effects. In cancer cells, the compound induces apoptosis and inhibits cell proliferation. In neuronal cells, TBA-DAB-EDA-TT has a protective effect and improves cognitive function. Additionally, TBA-DAB-EDA-TT has potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of TBA-DAB-EDA-TT is its high yield and relatively simple synthesis method. Additionally, the compound has been extensively studied, and its potential therapeutic applications have been well-documented. However, one of the limitations of TBA-DAB-EDA-TT is its limited solubility in water, which may make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are numerous potential future directions for the study of TBA-DAB-EDA-TT. One potential direction is the further investigation of the compound's potential therapeutic applications, particularly in cancer therapy and neuroprotection. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify potential drug targets. Finally, the development of more efficient synthesis methods and the optimization of the compound's properties may lead to the development of new and improved therapeutic agents.

Synthesemethoden

The synthesis of TBA-DAB-EDA-TT involves the reaction of 4-amino-6-chloro-1,3,5-triazine with tert-butylamine and diethylamine in the presence of sodium hydride. The reaction occurs at room temperature, and the yield of the product is typically high. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

TBA-DAB-EDA-TT has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various research fields, including cancer therapy, neuroprotection, and antioxidant activity. In cancer therapy, TBA-DAB-EDA-TT has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neuroprotection, the compound has been shown to have a protective effect on neuronal cells and to improve cognitive function in animal models. Additionally, TBA-DAB-EDA-TT has been shown to have potent antioxidant activity, which may have implications for the prevention and treatment of oxidative stress-related diseases.

Eigenschaften

IUPAC Name

2-(tert-butylamino)-6-(diethylamino)-1H-1,3,5-triazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5S/c1-6-16(7-2)9-12-8(13-10(17)14-9)15-11(3,4)5/h6-7H2,1-5H3,(H2,12,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFDMAVFWPYSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=S)N=C(N1)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butylamino)-6-(diethylamino)-1,3,5-triazine-2-thiol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.